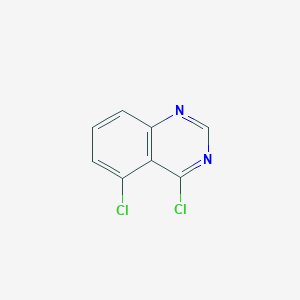

4,5-Dichloroquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZEWAQRDIOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289756 | |

| Record name | 4,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-55-2 | |

| Record name | 4,5-Dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2148-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63434 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2148-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Dichlorinated Quinazoline Scaffolds

Nucleophilic Aromatic Substitution (SNAr) on Dichlorinated Quinazoline (B50416) Cores

Nucleophilic aromatic substitution (SNA) is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of functional groups. The reactivity of the chloro-substituents is significantly influenced by their position on the quinazoline ring.

In the well-studied 2,4-dichloroquinazoline (B46505) system, nucleophilic attack predominantly and selectively occurs at the C4 position. mdpi.comnih.govdoaj.orgresearchgate.net This regioselectivity is consistently observed across a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, under diverse reaction conditions. mdpi.com The substitution at the C4 position is facile and proceeds under mild conditions, while subsequent substitution at the C2 position typically necessitates more forcing conditions, such as elevated temperatures. mdpi.commdpi.com

This pronounced regioselectivity can be rationalized by examining the electronic structure of the quinazoline core. mdpi.comnih.govdoaj.org Density Functional Theory (DFT) calculations have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline has a larger coefficient on the C4 carbon atom compared to the C2 carbon. mdpi.comnih.govdoaj.org This indicates that the C4 position is more electron-deficient and, consequently, more susceptible to nucleophilic attack. mdpi.comnih.govdoaj.org The calculated lower activation energy for the nucleophilic attack at C4 further substantiates this observation. nih.govdoaj.org

While direct, extensive studies on the regioselectivity of 4,5-dichloroquinazoline are less common, the principles governing the reactivity of 2,4-dichloroquinazoline provide a strong basis for understanding its behavior. The chlorine at the C4 position in this compound is part of the pyrimidine (B1678525) ring and is activated by the ring nitrogens, similar to the C4 chlorine in 2,4-dichloroquinazoline. In contrast, the chlorine at the C5 position is on the benzene (B151609) ring. Generally, halogens on the pyrimidine ring are more susceptible to nucleophilic displacement than those on the benzene ring. Therefore, it is anticipated that nucleophilic attack on this compound would preferentially occur at the C4 position.

The mechanism of nucleophilic aromatic substitution on chlorinated quinazolines generally proceeds through a stepwise addition-elimination pathway. researchgate.net This process involves the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a chlorine atom. mdpi.comresearchgate.net This leads to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily disrupted. mdpi.comresearchgate.net In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the quinazoline ring is restored. mdpi.com

The stability of the Meisenheimer intermediate is a crucial factor influencing the reaction rate. The electron-withdrawing nature of the quinazoline ring nitrogens helps to stabilize this intermediate, thereby facilitating the substitution reaction. For 2,4-dichloroquinazolines, the attack at the C4 position leads to a more stable Meisenheimer intermediate compared to an attack at the C2 position, which aligns with the observed regioselectivity. mdpi.comnih.govdoaj.org The nature of the nucleophile, the solvent, and the reaction temperature can all influence the rate and efficiency of the substitution. semanticscholar.org

Diverse Chemical Transformations and Derivatization Pathways from Dichlorinated Quinazolines

The reactive chlorine atoms on dichlorinated quinazolines serve as versatile handles for a multitude of chemical transformations, allowing for extensive derivatization and the synthesis of a broad range of functionalized quinazoline scaffolds.

The reaction of dichlorinated quinazolines with amines is a widely employed strategy for the synthesis of amino-substituted quinazolines. As established, in 2,4-dichloroquinazoline, the C4-chloro is significantly more reactive towards amines than the C2-chloro, allowing for selective mono-substitution. mdpi.commdpi.com For instance, reacting 2,4-dichloroquinazoline with a primary amine in the presence of a base like N,N-diisopropylethylamine (DIPEA) at moderate temperatures leads to the selective formation of 2-chloro-4-aminoquinazoline derivatives. mdpi.commdpi.com A second substitution at the C2 position to yield 2,4-diaminoquinazolines can be achieved but requires more vigorous conditions. mdpi.com

Hydrazine has also been utilized as a nucleophile, reacting with dichloroquinazoline derivatives to form hydrazinyl-quinazolines, which can serve as intermediates for further cyclization reactions to generate fused-ring systems like triazolo[4,3-c]quinazolines. nih.gov

Amidination reactions, while less commonly reported for dichlorinated quinazolines specifically, represent a potential pathway for derivatization.

Alkoxy and thioalkoxy groups can be introduced onto the quinazoline scaffold through nucleophilic substitution of the chlorine atoms with alkoxides and thiolates, respectively. These reactions broaden the diversity of accessible quinazoline derivatives. The substitution generally follows the same regioselectivity principles as amination, with the C4 position being the preferred site of reaction in 2,4-dichloroquinazolines.

While specific examples detailing the alkoxylation and thiolation of this compound are not extensively documented in the provided search results, the general reactivity patterns of dichlorinated quinazolines suggest that such transformations are feasible. These reactions would likely involve treating the dichlorinated substrate with the corresponding sodium or potassium alkoxide or thiolate in a suitable solvent.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds in organic synthesis, and their application to halogenated quinazolines has enabled the creation of complex molecular architectures. nih.govresearchgate.net These reactions offer a pathway to introduce aryl, alkyl, and alkynyl groups onto the quinazoline core. nih.gov

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. nih.gov In the context of dichlorinated quinazolines, the regioselectivity of these reactions is a key consideration. For 2,4-dichloroquinazoline, Sonogashira cross-coupling with terminal acetylenes has been shown to occur exclusively at the C4 position. nih.gov However, under certain conditions, such as using Pd(PPh₃)₄ as a catalyst with arylboronic acids, diarylation at both C2 and C4 positions can be achieved. nih.gov

The Stille cross-coupling reaction, which utilizes organostannanes, has been employed for the synthesis of polysubstituted quinazolines from their halogenated precursors. nih.gov For example, 5-chlorotriazoloquinazoline has been successfully coupled with heterarylstannanes. nih.gov The Kumada cross-coupling, involving Grignard reagents, has also been applied to transform halogenated quinazolines. nih.gov A modified Kumada reaction using copper(I) iodide as a co-catalyst has been shown to be effective for the substitution of the C4-chloro in 2,4-dichloroquinazoline derivatives. nih.gov

These palladium-catalyzed methods provide a versatile and powerful means for the functionalization of dichlorinated quinazolines, including this compound, allowing for the synthesis of a vast array of derivatives with potential applications in various fields of chemical research.

Data Tables

Table 1: Regioselective SNAr Reactions on 2,4-Dichloroquinazoline Precursors

| Nucleophile | Reagent/Conditions | Product | Reference |

| Primary Amines | DIPEA, mild temperature | 2-Chloro-4-aminoquinazoline | mdpi.com, mdpi.com |

| Anilines | DIPEA, Dioxane, 80°C | 2-Chloro-4-anilinoquinazoline | mdpi.com |

| Benzylamines | Various | 2-Chloro-4-(benzylamino)quinazoline | mdpi.com |

| Aliphatic Amines | Various | 2-Chloro-4-(alkylamino)quinazoline | mdpi.com |

| Hydrazine | Ethanol (B145695), 0°C | 4-Hydrazinyl-2-chloroquinazoline | nih.gov |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Dichlorinated Quinazolines

| Reaction | Catalyst/Reagents | Substrate | Product | Reference |

| Sonogashira | Pd/C-PPh₃-CuI | 2,4-Dichloroquinazoline | 4-Alkynyl-2-chloroquinazoline | nih.gov |

| Suzuki-Miyaura | Pd(PPh₃)₄, Arylboronic acid | 2,4-Dichloroquinazoline | 2,4-Diarylquinazoline | nih.gov |

| Stille | Pd(PPh₃)₄-CuI, Heterarylstannane | 5-Chlorotriazoloquinazoline | 5-Heteraryl-substituted triazoloquinazoline | nih.gov |

| Kumada (modified) | CuI, t-BuMgCl | 2,4-Dichloroquinazoline | 4-tert-Butyl-2-chloroquinazoline | nih.gov |

Structure Activity Relationship Sar and Structural Optimization in Quinazoline Based Research Derived from Dichlorinated Precursors

Elucidation of Structure-Activity Relationships within Dichlorinated Quinazoline (B50416) Derivatives and Their Bioactive Analogs

The systematic modification of the dichlorinated quinazoline core has led to the discovery of numerous potent biological agents. The relationship between the chemical structure of these derivatives and their biological activity is a cornerstone of their development.

Antiviral Activity: Research into anti-coronavirus agents, using 2,4-dichloroquinazoline (B46505) as a precursor, has yielded detailed SAR insights. nih.gov Scientists synthesized a series of 2-amino-quinazolin-4(3H)-one derivatives and found that the nature and position of substituents on both the quinazoline ring and the C2-aniline moiety are critical for antiviral potency.

For instance, in the investigation of C2-anilino substitutions, compounds with two halogen atoms on the aniline (B41778) ring showed enhanced activity. Specifically, changing from 2,4-difluoroaniline (B146603) to 3,5-dichloroaniline (B42879) (Compound 9g ) resulted in a potent compound with an IC₅₀ of 0.23 μM against SARS-CoV-2. nih.gov In contrast, introducing electron-donating groups like methoxy (B1213986) or hydroxy at the meta-position of the aniline ring led to a significant decrease in activity. nih.gov

Further optimization on the quinazolinone ring itself revealed that substitutions at the 5, 7, and 8 positions significantly modulate activity. A key finding was that a hydroxyl group at the C5 position (Compound 11e ) or a chloro group at the C7 position (Compound 9g ) produced highly potent anti-SARS-CoV-2 and anti-MERS-CoV agents. nih.gov

| Compound | Substituent at C2 | Substituent on Quinazolinone Ring | IC₅₀ (μM) |

|---|---|---|---|

| 9a | 2-Fluoroaniline | None | >25 |

| 9b | 3-Fluoroaniline | None | 1.4 |

| 9c | 4-Fluoroaniline | None | >25 |

| 9g | 3,5-Dichloroaniline | 7-Chloro | <0.25 |

| 10a | 3,5-Difluoroaniline | 7-CF₃ | 0.20 |

| 11e | 3,5-Dichloroaniline | 5-Hydroxy | <0.25 |

Anticancer and Immunomodulatory Activity: Starting from 2,4-dichloroquinazoline, researchers have developed novel thalidomide (B1683933) analogs with immunomodulatory and anticancer properties. mdpi.com The SAR studies of these compounds revealed that the nature of the substituent at the C4 position and the substitution pattern on the quinazoline ring are crucial. One study synthesized a series of compounds where the C4 position was substituted with various hydrazide or carbothioamide moieties. mdpi.com

Compound XIIIa emerged as the most potent candidate against HepG-2, PC3, and MCF-7 cancer cell lines, with IC₅₀ values of 2.03, 2.51, and 0.82 µg/mL, respectively, making it significantly more active than thalidomide. mdpi.com Another derivative, Compound XIVc , was found to be a potent modulator of immune pathways, reducing NFκB P65 levels to 63.1 pg/mL (compared to 110.5 pg/mL for thalidomide) and increasing caspase-8 levels eightfold. mdpi.com These findings underscore the potential of modifying the C2 and C4 positions of the quinazoline scaffold to develop potent anticancer agents.

| Compound | Description | IC₅₀ HepG-2 (µg/mL) | IC₅₀ PC3 (µg/mL) | IC₅₀ MCF-7 (µg/mL) |

|---|---|---|---|---|

| Thalidomide | Reference Drug | 11.26 | 14.58 | 16.87 |

| XIIIa | C4-hydrazinyl, C2-thiosemicarbazide derivative | 2.03 | 2.51 | 0.82 |

| XIVc | C4-hydrazinyl, C2-benzenesulphonyl derivative | 7.96 | 8.12 | 14.92 |

Anti-Alzheimer's Disease Activity: In the context of neurodegenerative diseases, dichlorinated quinazolines have been used to create dual inhibitors of cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation. rsc.org SAR studies identified that substitutions at C2, C4, C7, and C8 are key. Compound 8h , with an 8-chloro substitution, an N2-isopropyl group, and an N4-phenethyl group, was a potent inhibitor of Aβ40 aggregation (IC₅₀ = 900 nM). rsc.org Meanwhile, Compound 8e , a 7-chloro derivative, was the most potent BuChE inhibitor (IC₅₀ ≈ 100 nM), approximately 36-fold more potent than the reference drug donepezil. rsc.org This demonstrates how positional isomerism of the chlorine atom (C7 vs. C8) on the quinazoline scaffold can fine-tune the biological activity profile.

Rational Design Principles for Modulating Biological Activities through Scaffold Modification

The development of quinazoline-based therapeutics from dichlorinated precursors relies heavily on rational design principles to efficiently navigate the vast chemical space and optimize for potency, selectivity, and favorable pharmacological properties.

Regioselective Synthesis: A fundamental principle in working with 2,4-dichloroquinazoline is the regioselectivity of nucleophilic aromatic substitution (SₙAr). nih.govmdpi.com Computational studies using Density Functional Theory (DFT) have revealed that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.com This inherent electronic property allows for a controlled, stepwise synthesis strategy where the more reactive C4 position can be substituted first under milder conditions, followed by substitution at the C2 position, often requiring higher temperatures. kuleuven.be This regioselectivity is a cornerstone of rational design, enabling the planned construction of complex, multi-substituted quinazoline derivatives. nih.govmdpi.com

Structure-Based and Target-Oriented Design: Modern drug design frequently employs structure-based approaches where compounds are designed to fit precisely into the active site of a biological target.

Kinase Inhibition: For protein kinase inhibitors like those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the quinazoline scaffold is chosen as a "hinge-binder" pharmacophore. mdpi.com The design focuses on adding substituents that can form key hydrogen bonds and hydrophobic interactions with specific amino acid residues in the ATP-binding pocket of the kinase.

Enzyme Inhibition: In the development of antiprotozoal agents, quinazoline derivatives were designed based on docking studies with the enzymes dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR) from the target parasites. nih.gov This structure-based approach led to the synthesis of quinazoline-2,4,6-triamine derivatives with potent activity against T. cruzi and L. mexicana. nih.gov

Modulating Selectivity: A critical aspect of rational design is achieving selectivity for the desired target over off-targets to minimize side effects. In the development of Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors, researchers sought to create compounds selective for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). nih.gov Through systematic modification of the aniline moiety at C4 and substituents at C6 of the quinazoline ring, they developed a compound (7c ) with 240-fold greater selectivity for HER2 than the existing drug lapatinib. nih.gov This highlights how rational modification can overcome challenges in targeting specific members of a protein family.

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping is a design strategy where the core structure of a known active compound is replaced with a different, often structurally distinct, scaffold while retaining the original biological activity. The quinazoline ring is frequently used as such a scaffold due to its favorable physicochemical properties and synthetic accessibility. mdpi.com Researchers have applied this principle to discover novel VEGFR2 inhibitors by replacing other known hinge-binding cores with the quinazoline moiety, leading to the development of new chemical series with potent inhibitory potential. mdpi.com This approach allows for the exploration of novel intellectual property space and the potential for improved drug-like properties.

Computational and Theoretical Investigations of Dichlorinated Quinazoline Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. wikipedia.orgmdpi.com It provides a framework to calculate molecular properties based on the electron density, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com DFT methods are instrumental in understanding reaction processes and have been widely applied to organic and organometallic molecules. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. numberanalytics.comyoutube.com The energy and composition of these orbitals are critical in predicting how a molecule will react.

In the context of dichlorinated quinazolines, FMO analysis can predict the most likely sites for nucleophilic attack. For the related 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the carbon atom at the 4-position has a significantly higher LUMO coefficient compared to the carbon at the 2-position. mdpi.comnih.gov This larger coefficient indicates that the C4 position is more susceptible to nucleophilic attack, a prediction that aligns with experimental observations of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov While atomic charges suggest an initial electrostatic attraction, the interaction with the LUMO is a key factor driving the reaction's kinetics and regioselectivity. mdpi.comnih.gov

Table 1: Frontier Molecular Orbital Data for 2,4-Dichloroquinazoline

| Atom | LUMO Coefficient (ωB97X-D/6-31G(d)) |

|---|---|

| C4 | 0.37041 (3py) / 0.39117 (3py') |

| C2 | -0.16307 (3py) / -0.15101 (3py') |

Data derived from a study on 2,4-dichloroquinazoline, which serves as a model for understanding dichlorinated quinazoline (B50416) reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. avogadro.cclibretexts.org These maps are invaluable for predicting how molecules will interact with each other, highlighting regions of positive and negative electrostatic potential. libretexts.org Red-colored areas on an MEP map indicate electron-rich regions (negative potential), while blue areas signify electron-poor regions (positive potential). avogadro.cc

For dichlorinated quinazolines, MEP maps can visually represent the electrophilic and nucleophilic sites. The analysis of charge distribution helps in understanding the initial interactions between the quinazoline substrate and a reacting nucleophile. walisongo.ac.id The calculated partial charges on each atom, often determined through methods like Natural Bond Orbital (NBO) analysis, provide quantitative data that complements the qualitative picture from MEP maps. walisongo.ac.id In SNAr reactions, for instance, a more positive partial charge on a carbon atom attached to a leaving group would suggest a greater susceptibility to nucleophilic attack. walisongo.ac.id Studies on similar systems have shown that the carbon at position 2 (C2) can have a more positive electrostatic charge than the carbon at position 4 (C4). nih.gov However, as noted in the FMO analysis, orbital interactions often play a more decisive role in determining the ultimate regioselectivity of the reaction. mdpi.comnih.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational methods allow for the detailed exploration of reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted to products. rsc.orgnih.gov

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. fossee.in The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that determines the reaction rate. opentextbc.ca

For the SNAr of dichlorinated quinazolines, computational chemists can model the nucleophilic attack at different positions (e.g., C4 and C5) and calculate the activation energies for each pathway. schrodinger.com By comparing the activation energies, one can predict which substitution is kinetically favored. For the analogous 2,4-dichloroquinazoline, calculations have shown that the transition state for nucleophilic attack at the C4 position has a lower activation energy than the attack at the C2 position. mdpi.com This theoretical finding provides a strong rationale for the experimentally observed regioselectivity, where substitution preferentially occurs at the C4 position. mdpi.com The process involves optimizing the geometries of the reactants, products, and the transition state, followed by frequency calculations to confirm the nature of the stationary points. schrodinger.com

Computational modeling is a powerful tool for predicting the outcome of reactions where multiple products are possible. By analyzing the reaction pathways leading to different regioisomers or stereoisomers, chemists can understand the factors that control the selectivity.

In the case of 4,5-dichloroquinazoline, a nucleophilic attack could potentially occur at either the C4 or C5 position. Predictive modeling, through the calculation of activation energies for both pathways, can determine the preferred site of reaction. As seen with 2,4-dichloroquinazoline, the combination of FMO analysis and activation energy calculations provides a robust model for predicting regioselectivity. mdpi.com The orbital contributions to the LUMO and the relative stabilities of the transition states are the key determinants. mdpi.comnih.gov This predictive capability is crucial for designing syntheses that yield the desired isomer, avoiding the need for extensive experimental screening.

Molecular Dynamics Simulations for Ligand-Target Interaction Profiling of Derived Analogs

Once new analogs are synthesized from a dichlorinated quinazoline scaffold, molecular dynamics (MD) simulations can be employed to study their interactions with biological targets. nih.gov MD simulations provide a dynamic view of the ligand-protein complex, revealing the stability of the binding and the key interactions over time. frontiersin.orgmdpi.com

Biomedical Research Directions and Pharmacological Potential of Quinazoline Derivatives Originating from Dichlorinated Precursors

Exploration of Anticancer Activities and Molecular Targeting Strategies

The quinazoline (B50416) scaffold is a cornerstone in modern oncology research, with several derivatives approved for clinical use. nih.gov These compounds exert their anticancer effects through various mechanisms, primarily by targeting specific molecular pathways involved in tumor growth and survival.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-Kinase (PI3K), Aurora Kinases)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Quinazoline derivatives have been extensively developed as potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): The 4-anilinoquinazoline structure is a key pharmacophore for targeting tyrosine kinases. nih.gov EGFR, in particular, has been a primary target, leading to the development of clinically approved drugs like gefitinib and erlotinib. nih.gov Research has also focused on creating dual inhibitors that target both EGFR and VEGFR-2, a key mediator of angiogenesis. nih.govresearchgate.net This dual-inhibition strategy aims to provide a synergistic anticancer effect. nih.gov A series of novel 4-anilinoquinazoline-acylamino derivatives were synthesized and showed potent inhibitory activity against both EGFR and VEGFR-2. nih.gov For instance, certain 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety have demonstrated significant VEGFR-2 inhibition, with compound 14b showing an IC50 value of 0.016 µM. researchgate.net

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for drug development. Recognizing the bioisosteric relationship between quinoline (B57606) and quinazoline rings, researchers have designed 4,6-disubstituted quinazoline derivatives as PI3K inhibitors. nih.gov These compounds have shown substantial antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. nih.gov

Aurora Kinases: Aurora kinases are essential for cell cycle regulation, and their inhibition presents a promising strategy for treating cancers resistant to other therapies, such as EGFR-tyrosine kinase inhibitors (TKIs). mdpi.com Studies have shown that EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells are sensitive to aurora kinase inhibitors, making this a plausible target for overcoming acquired drug resistance. mdpi.com

| Compound Type | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline-acylamino derivatives (e.g., 15a, 15b) | EGFR, VEGFR-2 | Compound 15a : IC50 of 0.13 µM (EGFR) and 0.56 µM (VEGFR-2). Compound 15b : IC50 of 0.15 µM (EGFR) and 1.81 µM (VEGFR-2); potent antiproliferative activity against HT-29, MCF-7, and H460 cell lines. | nih.gov |

| 6,7-dimethoxy-4-anilinoquinazoline derivative (14b) | VEGFR-2 | Potent inhibitory activity with an IC50 value of 0.016 µM. Showed strong antiproliferative effects against Hep-G2 and MCF-7 cancer cells. | researchgate.net |

| 4,6-disubstituted quinazoline derivative (26) | PI3K | Displayed the most potent anti-proliferative and PI3K inhibitory activity in its series against HCT-116 and MCF-7 cell lines. | nih.gov |

Inhibition of DNA Repair Enzyme Systems and Tubulin Polymerization

Besides kinase inhibition, quinazoline derivatives have been engineered to interfere with other fundamental cellular processes like DNA replication and cell division.

Inhibition of DNA Repair: Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the DNA repair process and is considered a valuable anticancer target. nih.gov Researchers have designed and synthesized quinazoline-2,4(1H,3H)-dione derivatives that exhibit promising PARP-1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov Additionally, certain quinazoline-based pyrimidodiazepines have been shown to interact with DNA through intercalation and groove binding, suggesting a mechanism of action similar to known DNA-binding anticancer agents. rsc.org

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for cell division, and it serves as an important target for anticancer drugs. nih.govnih.gov Several small molecules with a quinazoline core have been discovered to inhibit tubulin polymerization by binding to the colchicine site. nih.govresearchgate.net These compounds not only inhibit the growth of various cancer cell lines but also demonstrate vascular-disrupting effects. nih.gov For example, a 2-chloroquinazoline derivative was identified as a potent inhibitor of tubulin polymerization. nih.gov Another study reported that a thiophene derivative of 4-phenylamino-substituted quinazoline showed strong tubulin polymerization inhibitory activity with an IC50 of 1.2 μM. nih.gov

Modulation of Multidrug Resistance Mechanisms (e.g., Breast Cancer Resistance Protein (BCRP), P-glycoprotein (P-gp) Inhibition)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). oaepublish.comnih.gov

Quinazoline-based tyrosine kinase inhibitors, such as gefitinib, have been reported to inhibit BCRP and modulate P-gp function. oaepublish.commdpi.com This has inspired the synthesis of new quinazolinamine derivatives specifically designed as dual BCRP and P-gp inhibitors. mdpi.com One such cyclopropyl-containing quinazolinamine, compound 22 , was identified as a potent dual inhibitor. mdpi.com Mechanistic studies revealed that it alters the localization of BCRP and P-gp in cells, thereby inhibiting the efflux of anticancer drugs. mdpi.com These inhibitors often act as competitive substrates for the transporters, stimulating ATP hydrolysis and increasing the intracellular accumulation of chemotherapeutic agents. mdpi.com

| Compound Type | Target(s) | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Gefitinib | BCRP, P-gp | Known EGFR inhibitor that also inhibits BCRP and modulates P-gp function in MDR cancer cells. | oaepublish.commdpi.com |

| Cyclopropyl-containing quinazolinamine (Compound 22) | BCRP, P-gp | Identified as a dual inhibitor; changes the localization of BCRP and P-gp, inhibiting drug efflux. | mdpi.com |

| Azide-containing quinazolinamine (Compound 33) | BCRP | Potent BCRP inhibitor that significantly stimulates ATP hydrolysis of the transporter. | mdpi.com |

| 4-Anilinoquinazolines (Compounds 46, 47) | BCRP | Showed 3-fold higher potency than the known BCRP inhibitor Ko143 in a Hoechst 33342 accumulation assay. | oaepublish.com |

Investigations into Anti-infective Applications

The versatile quinazoline scaffold also exhibits significant potential in combating infectious diseases caused by bacteria, fungi, viruses, and parasites. nih.gov

Antimicrobial and Antifungal Efficacy

The emergence of drug-resistant microbial strains has created an urgent need for new anti-infective agents. nih.gov Quinazoline derivatives have shown promising activity against a range of pathogens.

Antibacterial Activity: Various novel quinazoline derivatives have been synthesized and screened for their antibacterial properties. Triazolo-fused quinazolinones demonstrated strong inhibitory effects against bacteria like Proteus mirabilis and Escherichia coli. nih.gov Schiff bases derived from 6-iodoquinazoline also showed remarkable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria. uitm.edu.my

Antifungal Activity: The antifungal potential of quinazolines has also been explored. A series of novel quinazolinone derivatives, where an amide pharmacophore was introduced at the N-1 position, exhibited significant inhibitory effects against plant pathogenic fungi such as Fusarium graminearum and Rhizoctonia solani. sioc-journal.cn Compound 7a from this series showed better efficacy than the commercial fungicide chlorothalonil. sioc-journal.cn Triazolo-fused quinazolinones were also potent against Aspergillus niger, with an efficacy equal to the standard drug fluconazole. nih.gov

| Compound Type | Activity | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| Quinazolinone derivative (7a) | Antifungal | Fusarium graminearum, Rhizoctonia solani | EC50 values of 12.727 mg/L and 12.413 mg/L, respectively, outperforming chlorothalonil. | sioc-journal.cn |

| Triazolo-fused quinazolinone (THTQ) | Antibacterial, Antifungal | Proteus mirabilis, Escherichia coli, Aspergillus niger | Strong inhibition against bacteria; antifungal activity comparable to fluconazole against A. niger. | nih.gov |

| 6-iodoquinazoline Schiff base (Compound 10) | Antibacterial, Antifungal | Bacillus subtilis, Staphylococcus aureus, Aspergillus fumigatus | MIC of 1.90 µg/ml against B. subtilis and 15.63 µg/ml against A. fumigatus. | uitm.edu.my |

Antiviral and Antiparasitic Potential

Research into quinazoline derivatives has extended to their efficacy against viral and parasitic infections.

Antiviral Potential: The quinazoline scaffold has been identified as a promising base for the development of new antiviral drugs. nih.gov A 2,4-diaminoquinazoline derivative, DCR 137 , was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication in cell-based screening assays. mdpi.com It was more protective than the reference drug ribavirin and also showed effective inhibition of the Ross River virus, suggesting potential as a pan-alphavirus inhibitor. mdpi.com Furthermore, 4-arylaminoquinazolines have been shown to effectively suppress the replication of human cytomegalovirus. nih.gov

Antiparasitic Potential: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem with limited treatment options. semanticscholar.org A series of quinazoline 2,4,6-triamine derivatives were synthesized and evaluated for their anti-trypanosome activity. semanticscholar.org Compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent against T. cruzi and were not toxic to human cells, indicating a high selectivity index. semanticscholar.org These findings highlight the potential of quinazoline nitro-derivatives as antichagasic agents. semanticscholar.org

Neurological and Central Nervous System Research Applications

Derivatives of the quinazoline nucleus have been extensively investigated for their effects on the central nervous system (CNS). The scaffold's ability to interact with various receptors and enzymes in the brain has made it a privileged structure in the search for treatments for a range of neurological and psychiatric disorders.

The development of therapies for neurodegenerative conditions like Alzheimer's disease often targets the cholinergic system and the pathological aggregation of amyloid-beta (Aβ) peptides. Quinazoline derivatives have emerged as promising candidates that can address both of these pathological hallmarks.

Research into 3,4-dihydroquinazoline derivatives has shown that while many compounds exhibit weak inhibitory activity against acetylcholinesterase (AChE), they can be potent inhibitors of butyrylcholinesterase (BChE). Kinetic and molecular docking studies have suggested a non-competitive or mixed-type inhibition, indicating that these compounds may bind to both the catalytic and peripheral anionic sites of the enzyme.

In the context of Aβ aggregation, certain quinazoline derivatives have been found to significantly inhibit and even disaggregate Aβ fibrils. For example, a series of rationally designed quinazoline derivatives were evaluated as multitarget-directed ligands against human cholinesterase (hChE) and human β-secretase (hBACE-1), demonstrating moderate to good inhibitory effects. One lead compound, AV-2, not only showed balanced inhibition but also effectively prevented both self-induced and AChE-induced Aβ aggregation in vitro. Further in vivo studies confirmed its potential by showing it could ameliorate cognitive impairments in Alzheimer's models.

Table 1: Cholinesterase and Beta-Amyloid Aggregation Inhibition by Quinazoline Derivatives

| Compound Class | Target | Activity | Model System |

|---|---|---|---|

| 3,4-Dihydroquinazolines | BChE | Strong Inhibition | In vitro enzymatic assay |

| Quinazoline Derivative (AV-2) | hChE, hBACE-1 | Moderate to Good Inhibition | In vitro enzymatic assay |

| Quinazoline Derivative (AV-2) | Aβ Aggregation | Significant Prevention | Thioflavin T assay |

The structural versatility of quinazoline derivatives has been leveraged to develop compounds with significant anticonvulsant and anxiolytic properties. These activities are often attributed to the modulation of GABAergic and serotonergic neurotransmitter systems.

A variety of 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant potential using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. In the scPTZ model, which is sensitive to drugs that affect GABAergic transmission, several compounds have demonstrated substantial protection against seizures. For instance, some derivatives provided 83% to 100% protection, with potencies reported to be several folds higher than the standard drug ethosuximide. The mechanism for some of these compounds is suggested to be positive allosteric modulation of the GABA-A receptor, as their anticonvulsant effects can be reversed by the benzodiazepine site antagonist, flumazenil.

In the realm of anxiolytic research, certain series of 7-chloro-quinazoline derivatives have shown promising anti-anxiety activity in models like the elevated plus-maze test, with efficacy comparable to the benchmark drug diazepam, but without the associated neurotoxicity. The anxiolytic-like effects of some compounds have been linked to interactions with the serotonergic system, specifically involving 5-HT2A receptors.

Table 2: Anticonvulsant and Anxiolytic Activity of Selected Quinazoline Derivatives

| Compound Series | Test Model | Activity/Efficacy | Potency (ED₅₀) |

|---|---|---|---|

| Quinazolin-4(3H)-ones | scPTZ | 83-100% protection | 28.90 - 56.40 mg/kg for lead compounds tandfonline.com |

| Quinazolin-4(3H)-ones | MES | 17-33% protection | Not specified |

| 7-chloro-quinazoline derivatives | Elevated Plus Maze | Good anti-anxiety activity | Not specified |

Anti-inflammatory and Immunomodulatory Research Applications

Chronic inflammation and immune dysregulation are implicated in a wide array of diseases. Quinazoline derivatives originating from dichlorinated precursors have been identified as a promising class of compounds for modulating these processes.

Several 2,3,6-trisubstituted quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Some of these compounds demonstrated significant activity, with edema inhibition ranging from 10.28% to over 53.33%, in some cases exceeding the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID) phenylbutazone mdpi.com. The mechanism of action for some pyrazolo[1,5-a]quinazoline derivatives has been linked to the inhibition of the nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response mdpi.comnih.gov.

Beyond general anti-inflammatory activity, specific quinazolinone-based thalidomide (B1683933) analogs have been designed for their immunomodulatory properties. In cellular models, these compounds have demonstrated a significant ability to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). For example, compound 12 reduced TNF-α levels in HepG-2 cells to 49.2 pg/ml and caused a 77.74% reduction in NF-κB p65, outperforming thalidomide in the same assays nih.gov. These findings highlight the potential of these derivatives in treating immune-related disorders and cancers.

Table 3: Anti-inflammatory and Immunomodulatory Effects of Quinazoline Derivatives

| Compound Class | Biological Target/Model | Key Findings |

|---|---|---|

| 2,3,6-Trisubstituted Quinazolinones | Rat Paw Edema | Up to 53.33% edema inhibition mdpi.com |

| Pyrazolo[1,5-a]quinazolines | NF-κB Transcriptional Activity | IC₅₀ < 50 µM for 13 compounds mdpi.comnih.gov |

| Quinazolinone-based Thalidomide Analogs | TNF-α Production (HepG-2 cells) | Significant reduction to 49.2 pg/ml nih.gov |

| Quinazolinone-based Thalidomide Analogs | NF-κB p65 Levels | 77.74% reduction nih.gov |

Other Emerging Pharmacological Activities

The chemical diversity achievable from dichlorinated quinazoline precursors has led to the discovery of derivatives with a wide range of other pharmacological activities, opening new avenues for therapeutic research.

Antihypertensive Activity : The quinazoline scaffold is famously represented by α1-adrenergic receptor antagonists like prazosin, used to treat hypertension. Newer research continues to explore this area. A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to have potent hypotensive effects in normotensive rats nih.gov. Several novel substituted quinazolin-4(3H)-one derivatives have also shown hypotensive effects and bradycardia, with some compounds exhibiting better activity than prazosin in preclinical screens nih.gov.

Antidiabetic Activity : The potential of quinazoline derivatives in managing diabetes is an area of growing interest. Certain quinazolinone hybrids have been investigated as inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate digestion. For example, 2-(4-bromophenyl)-quinazolin-4(3H)-one was identified as a potent inhibitor with an IC₅₀ value of 15.6 ± 0.2 μM semanticscholar.org. Other derivatives have been designed as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in increasing insulin sensitivity nih.gov.

Antioxidant Activity : Oxidative stress is a contributing factor to numerous diseases. Quinazolin-4(3H)-ones bearing hydroxyl-substituted phenyl rings at the 2-position have been shown to possess significant radical scavenging properties. Dihydroxy-substituted derivatives, in particular, exhibited potent activity in the ABTS assay, with EC₅₀ values as low as 7.2 μM nih.gov. These compounds' ability to chelate metal ions further contributes to their antioxidant profile nih.govnih.gov.

Phosphodiesterase (PDE) Inhibition : Phosphodiesterases are enzymes that regulate intracellular signaling pathways, and their inhibition is a therapeutic strategy for various conditions, including inflammatory and neurological disorders. A series of quinazoline derivatives containing a substituted biphenyl fragment have been developed as inhibitors of the catalytic domain of PDE7, with some compounds showing inhibitory potencies in the sub-micromolar range nih.gov. More recent work has identified novel 4-hydrazinoquinazoline derivatives as potent PDE7A inhibitors, which may offer a new approach to treating inflammatory diseases frontiersin.orgnih.gov. One standout compound, 10d , demonstrated an IC₅₀ of 1.15 μM research-nexus.net.

Table 4: Summary of Other Emerging Pharmacological Activities

| Activity | Compound Class/Example | Key Data |

|---|---|---|

| Antihypertensive | Substituted Quinazolin-4(3H)-ones | Better activity than Prazosin nih.gov |

| Antidiabetic | 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-glucosidase inhibition (IC₅₀ = 15.6 μM) semanticscholar.org |

| Antioxidant | 2-(dihydroxy-phenyl)quinazolin-4(3H)-ones | ABTS scavenging (EC₅₀ = 7.2 μM) nih.gov |

| PDE7A Inhibition | 4-Hydrazinoquinazolines (Compound 10d) | IC₅₀ = 1.15 μM research-nexus.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Quinazoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

1D NMR Techniques (¹H and ¹³C NMR): The ¹H NMR spectrum of 4,5-dichloroquinazoline provides essential information about the protons on the aromatic ring. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) reveal the substitution pattern. For this compound, the three protons on the benzene (B151609) portion of the molecule (at positions 6, 7, and 8) give rise to a distinct set of signals in the aromatic region of the spectrum.

Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts of the carbon nuclei are sensitive to their local electronic environment, with carbons bonded to electronegative atoms like chlorine and nitrogen appearing at characteristic downfield shifts.

Interactive Table 1: Predicted NMR Data for this compound

Note: The chemical shifts are predicted values based on the analysis of similar quinazoline (B50416) structures and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques for Regioselectivity: To unambiguously confirm the 4,5-dichloro substitution pattern and assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-6 and H-7, and between H-7 and H-8, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of the signals for C-2, C-6, C-7, and C-8 based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemistry and regiochemistry. In this case, a NOESY spectrum could show a spatial correlation between the proton at C-6 and the chlorine atom at C-5, further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of its elemental formula (C₈H₄Cl₂N₂).

The molecular ion peak in the mass spectrum is of particular interest due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic isotopic cluster for the molecular ion:

M peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms in the molecule.

Electron impact (EI) ionization often leads to the fragmentation of the molecule. The analysis of these fragments provides valuable structural information. For dichloroquinazolines, common fragmentation pathways include the sequential loss of chlorine radicals (Cl•) and hydrogen cyanide (HCN) from the pyrimidine (B1678525) ring.

Interactive Table 2: Expected Mass Spectrometry Data for this compound

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution and MS gives information in the gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single, high-quality crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, from which the exact positions of all atoms can be determined. The data obtained from X-ray crystallography includes:

Unambiguous confirmation of the atomic connectivity and regiochemistry, verifying the 4,5-dichloro substitution.

Precise bond lengths and bond angles , providing insight into the electronic structure and hybridization of the quinazoline ring system.

Information on intermolecular interactions in the crystal lattice, such as π–π stacking or halogen bonding, which govern the solid-state packing and physical properties of the compound.

Although a specific crystal structure for this compound is not widely published, analysis of other quinazoline derivatives demonstrates the power of this technique. For this compound, a crystallographic study would definitively confirm the planarity of the bicyclic ring system and detail any subtle distortions caused by the steric hindrance between the adjacent chlorine atom at C-5 and the nitrogen at N-1.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of molecules when they absorb infrared radiation. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

The specific pattern of C-H bending vibrations in the 900-675 cm⁻¹ region can also provide corroborating evidence for the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like quinazoline absorb UV light, which promotes electrons from a lower energy orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π). For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption bands corresponding to π → π and n → π* transitions. These transitions are characteristic of the conjugated quinazoline ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by substituents on the ring.

Interactive Table 4: Expected UV-Vis Absorption Data for this compound

Future Research Trajectories and Innovations in Dichlorinated Quinazoline Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis of Dichlorinated Quinazolines and Their Derivatives

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. mdpi.comrsc.org The principles of green chemistry are increasingly being applied to address these environmental and economic concerns, aiming to develop more sustainable synthetic routes. nih.gov

Recent advancements have focused on several key areas:

Novel Catalysts: Researchers are exploring the use of recyclable and environmentally benign catalysts. For instance, a magnetic nano-catalyst based on graphene oxide has been successfully employed for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst can be easily separated and recycled multiple times without a significant loss in efficiency. nih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as effective green strategies. frontiersin.org These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. frontiersin.org

Visible-Light Photocatalysis: A sustainable method utilizing curcumin-sensitized titanium dioxide (TiO2) nanoparticles under visible light has been developed for the synthesis of quinazoline derivatives. mdpi.com This approach leverages a renewable energy source and an eco-friendly catalyst to achieve high product yields. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies for Quinazoline Derivatives

| Methodology | Key Features | Advantages |

| Magnetic Nano-catalysis | Graphene oxide-based magnetic catalyst | Recyclable, solvent-free, high efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Use of sound waves as an energy source | Rapid reaction times, use of green solvents. frontiersin.org |

| Visible-Light Photocatalysis | Curcumin-sensitized TiO2 nanoparticles | Utilizes renewable energy, eco-friendly. mdpi.com |

| Metal-Free, Four-Component Reaction | Direct functionalization of anilines | Facile construction from simple reactants. rsc.org |

Application of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of novel drug candidates is being accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. ewadirect.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly improving the efficiency of identifying lead compounds. ewadirect.com

Combinatorial chemistry enables the creation of vast libraries of quinazoline derivatives by systematically combining different building blocks. researchgate.net For example, a three-component Niementowski quinazoline reaction can generate a library of 94 million products from a pool of 376 aminobenzoic acids, 500 primary amines, and 500 carboxylic acids. researchgate.net Solid-phase synthesis is another powerful technique used to prepare libraries of 2,4-diaminoquinazolines. acs.org

High-throughput screening (HTS) facilitates the rapid testing of these large compound libraries against specific biological targets. ewadirect.com Phenotypic screening, a type of HTS, has been instrumental in identifying novel quinoline (B57606) and quinazoline series with anti-tuberculosis activity from the ChemDiv library. acs.org This approach identifies active compounds based on their effects on cellular responses, which can then be optimized through medicinal chemistry. acs.org

Table 2: High-Throughput Screening and Combinatorial Chemistry in Quinazoline Research

| Technique | Application | Outcome | Reference |

| Combinatorial Chemistry | Synthesis of a 94-million-member quinazoline library via the Niementowski reaction. | Enables exploration of a vast chemical space for potential drug candidates. | researchgate.net |

| Solid-Phase Synthesis | Preparation of 2,4-diaminoquinazoline libraries. | Efficient generation of diverse quinazoline derivatives for screening. | acs.org |

| High-Throughput Screening | Phenotypic screening of the ChemDiv library against Mtb-H37Rv. | Identification of novel quinoline and quinazoline series with potent anti-TB activity. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design from Dichlorinated Quinazoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by enabling the analysis of large datasets to predict the biological activity and properties of new molecules. nih.govnih.gov These computational tools are being applied at various stages of the drug discovery pipeline for quinazoline-based compounds. nih.gov

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov ML algorithms like Random Forest and Support Vector Machines are used to build predictive models that correlate the structural features of quinazoline derivatives with their biological activities. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Table 3: Applications of AI and Machine Learning in Quinazoline Drug Design

| AI/ML Application | Description | Impact on Drug Design |

| QSAR Modeling | Using ML algorithms to correlate molecular structure with biological activity. nih.gov | Enables virtual screening and prioritization of promising compounds. |

| Enhanced Molecular Docking | Applying ML to improve the predictive accuracy of docking scores. mdpi.com | More reliable identification of potential drug candidates. |

| De Novo Drug Design | Employing deep learning to generate novel molecular structures. slideshare.net | Accelerates the discovery of new chemical entities with desired properties. |

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas for Quinazoline Derivatives

The quinazoline scaffold is known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. wisdomlib.orgnih.gov While much research has focused on established targets like EGFR in cancer, future investigations are aimed at exploring novel biological targets and expanding the therapeutic applications of quinazoline derivatives. nih.govnih.gov

Recent studies have identified several promising new targets:

NF-κB Pathway: Novel 4-aminoquinazoline derivatives have been shown to inhibit the proliferation of breast cancer cells by suppressing the activation of the NF-κB signaling pathway.

Histone Demethylase (LSD1): Through a drug repurposing strategy, erlotinib, a quinazoline-based EGFR inhibitor, was found to have activity against LSD1. nih.gov Further optimization led to the development of potent and specific LSD1 inhibitors with significant antitumor activity. nih.gov

PI3K/HDAC Dual Inhibition: A new series of 4-methyl quinazoline derivatives have been designed as dual inhibitors of PI3K and HDAC for the treatment of acute myeloid leukemia. nih.gov

ATP Synthase: Mode-of-action studies on a series of quinazoline compounds with anti-tuberculosis activity revealed that they target ATP synthase. acs.org

Beyond cancer, quinazoline derivatives are being explored for a variety of other therapeutic areas, including:

Anti-diabetic agents: By inhibiting alpha-glucosidase. wisdomlib.org

Antimalarial compounds: With fast-killing profiles against resistant strains. nih.gov

Antiviral agents: Showing activity against Hepatitis C virus. mdpi.com

Antioxidants: To combat oxidative stress. mdpi.com

The diverse biological activities of quinazolines suggest that this scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases. nih.govmdpi.com

Q & A

Q. What are the standard methods for synthesizing 4,5-Dichloroquinazoline?

The synthesis typically involves chlorination of quinazoline derivatives using reagents like phosphorus oxychloride (POCl₃) or trichloroisocyanuric acid. For example:

- Method 1 : Reacting 2-amino-5-chlorobenzoic acid with POCl₃ and phosphorus pentachloride (PCl₅) under reflux conditions .

- Method 2 : Using trichloroisocyanuric acid with triphenylphosphine in xylene, followed by reflux with quinazolinedione precursors. Note that yields may vary (e.g., 11% in one protocol), necessitating optimization . Post-synthesis, purification via silica gel column chromatography (hexane:ethyl acetate) is recommended .

Q. How is this compound characterized in the laboratory?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., δH ~7.5–8.5 ppm for aromatic protons) .

- Melting Point Analysis : Compare observed values (e.g., 121°C) with literature data .

- High-Performance Liquid Chromatography (HPLC) : Confirm purity (>95%) .

- Elemental Analysis : Verify molecular formula (C₈H₄N₂Cl₂) and chlorine content .

Q. What safety protocols are essential when handling this compound?

- Use chemical-resistant gloves (e.g., nitrile) and full-body protective suits to avoid skin contact .

- Work under fume hoods to prevent inhalation of volatile reagents (e.g., POCl₃) .

- Dispose of contaminated materials according to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can low yields in this compound synthesis be optimized?

- Catalyst Screening : Test alternatives to triphenylphosphine (e.g., palladium or copper catalysts) for improved efficiency .

- Reaction Conditions : Optimize temperature, solvent (e.g., DMSO vs. xylene), and reaction time .

- Scale-Up Strategies : Implement continuous flow reactors to enhance reproducibility and safety in larger batches .

Q. What advanced analytical techniques resolve structural ambiguities in quinazoline derivatives?

- X-ray Crystallography : Confirm molecular geometry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 199.04 g/mol for C₈H₄Cl₂N₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

Q. How are structure-activity relationships (SAR) studied for this compound derivatives?

- Derivatization : Introduce functional groups (e.g., methoxy, amino) at positions 2 and 6 via cross-coupling reactions .

- Biological Assays : Screen derivatives for antimicrobial or anticancer activity using:

- In vitro cytotoxicity tests (e.g., MTT assay on cancer cell lines) .

- Enzyme inhibition studies (e.g., phospholipase A₂) .

- Computational Modeling : Perform docking studies to predict binding affinity with target proteins .

Q. How should researchers address contradictory spectral or biological activity data?

- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .

- Cross-Validation : Use complementary techniques (e.g., IR + NMR + HRMS) to confirm structural assignments .

- Meta-Analysis : Compare results with published datasets on analogous compounds (e.g., 2,4-Dichloroquinazoline) to identify trends .

Methodological Notes

- Synthesis Challenges : Low yields in chlorination steps may arise from competing side reactions; monitor intermediates via TLC .

- Biological Studies : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate results across multiple cell lines .

- Data Interpretation : Use software like Gaussian or Schrodinger Suite for computational modeling of reaction mechanisms or SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.